N-(4-bromophenyl)-2-nitrobenzenesulfonamide
Description
Properties
CAS No. |
159048-82-5 |
|---|---|
Molecular Formula |
C12H9BrN2O4S |
Molecular Weight |
357.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H |
InChI Key |
SOHBTEQKNABZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-bromoaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-bromophenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
N-(4-bromophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit enzyme activities by mimicking the natural substrate or binding to the active site .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Electron-withdrawing halogen substituents (F, Cl, Br) increase melting points compared to electron-donating groups (OMe). For example, 5c (Cl, 122°C) > 5d (Br, 118°C) > 5b (F, 106°C). The ester derivative 5f has the highest m.p. (172°C) due to additional hydrogen-bonding via the carbonyl group .
- Yields : Bromo (5d ) and fluoro (5b ) derivatives exhibit higher yields (79%) than chloro (5c , 66%), likely due to steric or electronic effects during sulfonylation.
- IR Stretches : All sulfonamides show N–H (~3300 cm⁻¹) and S=O asymmetric stretches (~1360 cm⁻¹), confirming consistent sulfonamide backbone formation .
2.2. Carboxamide vs. Sulfonamide Derivatives
- N-(4-Bromophenyl)furan-2-carboxamide (): A carboxamide analog with a furan ring. Lower molecular weight (290.16 g/mol vs. 356.23 g/mol for 5d) .
2.3. Substituent Position and Reactivity
Biological Activity
N-(4-bromophenyl)-2-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a unique structure that includes a bromine atom and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both bromine and nitro groups contributes to its distinct electronic properties, influencing its reactivity and biological interactions. The sulfonamide group is known for its ability to interact with various enzymes, which may modulate their activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Formation of Reactive Intermediates : The nitro group can undergo reduction, leading to reactive intermediates that interact with cellular components, potentially affecting enzyme activity or protein function.
- Enzyme Interaction : The sulfonamide moiety can bind to specific enzymes, influencing their function and contributing to the compound's antimicrobial effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. Its mechanism differs from traditional sulfonamides as it retains efficacy even in the presence of p-aminobenzoic acid, a common resistance factor.
Anticancer Activity
Studies have shown promising results regarding the anticancer properties of this compound. For instance, it has demonstrated cytotoxic effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of halogen substituents like bromine has been linked to enhanced cytotoxicity .
Research Findings and Case Studies
-
Antimicrobial Efficacy :
- A study highlighted that this compound displayed significant activity against several bacterial strains, including those resistant to conventional treatments.
- Cytotoxicity in Cancer Cells :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | Chlorine substituent instead of bromine | |
| N-(3,5-bis(trifluoromethyl)phenyl)-2-nitrobenzenesulfonamide | Contains trifluoromethyl groups enhancing activity | |
| N-(phenyl)-2-nitrobenzenesulfonamide | Lacks halogen substituents; simpler structure |
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-nitrobenzenesulfonamide?
A common method involves reacting 4-bromoaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride. Post-synthesis purification typically employs recrystallization or column chromatography to isolate the product .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography using SHELXL software (for refinement) is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include NMR (¹H/¹³C) to confirm proton environments and FTIR to validate functional groups like sulfonamide (-SO₂NH-) and nitro (-NO₂) .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and confirm sulfonamide NH resonance (δ ~10–12 ppm).
- FTIR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520–1340 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can computational methods enhance understanding of its electronic properties?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict HOMO-LUMO gaps, polarizability, and hyperpolarizability. These are critical for assessing reactivity and potential nonlinear optical applications. Experimental UV-Vis spectra should validate computational results .
Q. What strategies address contradictions in crystallographic and spectroscopic data?
Cross-validate X-ray-derived torsion angles with NMR coupling constants (e.g., Karplus equation for dihedral angles). If discrepancies arise, consider dynamic effects (e.g., conformational flexibility in solution vs. solid state) or twinning in crystals, which SHELXD/SHELXE can resolve .
Q. How does the nitro group influence reactivity in synthetic modifications?
The electron-withdrawing nitro group activates the sulfonamide for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Computational NBO analysis can quantify charge distribution to guide regioselective modifications .
Q. What methodologies optimize solubility for biological assays?
Screen solvents (DMSO, DMF) and co-solvents (PEG-400, cyclodextrins) to enhance aqueous solubility. LogP values (via HPLC) predict membrane permeability, while DSC/TGA assess thermal stability for formulation .
Q. How can mechanistic studies elucidate its potential enzyme inhibition?
Molecular docking (AutoDock, Schrödinger) models interactions with target enzymes (e.g., carbonic anhydrase). Validate with kinetic assays (IC₅₀ determination) and crystallographic enzyme-ligand complexes. Competitive vs. non-competitive inhibition is discerned via Lineweaver-Burk plots .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, standard sulfonamide precautions apply: use PPE (gloves, goggles), avoid inhalation, and follow waste disposal guidelines for halogenated/nitro compounds. LC-MS/MS can monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
